molecular formula C17H11N5O3S2 B2823378 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea CAS No. 477486-63-8

1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea

Cat. No. B2823378
M. Wt: 397.43
InChI Key: ODGMUSYEIKZHOD-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which contains two thiazole rings and a nitrophenyl group. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Urea derivatives are often used in medicinal chemistry due to their bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two thiazole rings, a nitrophenyl group, and a urea linkage. The thiazole rings and nitrophenyl group could potentially participate in pi-pi stacking interactions, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially participate in a variety of chemical reactions. The nitro group could be reduced to an amine, and the thiazole rings could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrophenyl group could make the compound more electron-deficient, which could influence its reactivity .

Scientific Research Applications

Anticancer Activity

One of the primary applications of compounds similar to 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea is in anticancer research. For instance, compounds exhibiting strong anticancer activity across several assays and cell lines have been synthesized and evaluated, indicating their potential in clinical trials for treating kidney cancer. These compounds have shown significant promise due to their minimal toxicity in animal studies, suggesting a metabolite could be the active agent in cancer treatment (Nammalwar et al., 2010).

Antimicrobial and Anti-inflammatory Activities

Another study synthesized a series of 2,4-disubstituted-[1,3]-thiazoles showing promising antimicrobial and anti-inflammatory activities. This research highlights the potential of these compounds in developing new treatments for microbial infections and inflammatory conditions (Naveena et al., 2012).

Anion Binding Properties

Furthermore, the anion-binding properties of nitrophenyl urea derivatives have been explored, demonstrating the ability to form complexes with anions. This property is significant for developing sensors and selective binding agents (Jeon et al., 2008).

Synthesis of Hydroxamic Acids and Ureas

In the context of synthetic chemistry, the efficient synthesis of ureas from carboxylic acids has been demonstrated, showing good yields without racemization. This methodology is beneficial for the pharmaceutical industry and for the development of various organic compounds (Thalluri et al., 2014).

Biological and Nonlinear Optical Properties

The synthesis and evaluation of aminothiazole derivatives have also been reported, highlighting their diverse biological applications and significant nonlinear optical properties. These findings open up new avenues for the use of such compounds in medicinal chemistry and materials science (Adeel et al., 2017).

Future Directions

Future research could involve studying the biological activity of this compound, as well as exploring different synthetic routes to optimize its production .

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O3S2/c23-16(18-10-5-7-11(8-6-10)22(24)25)21-17-20-13(9-26-17)15-19-12-3-1-2-4-14(12)27-15/h1-9H,(H2,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGMUSYEIKZHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea

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